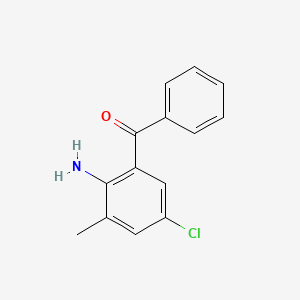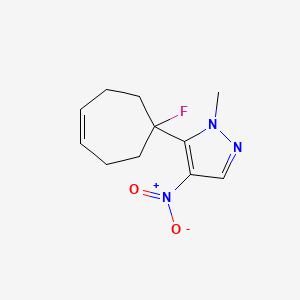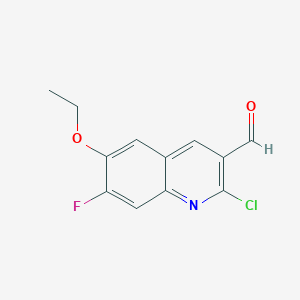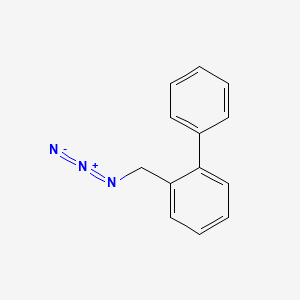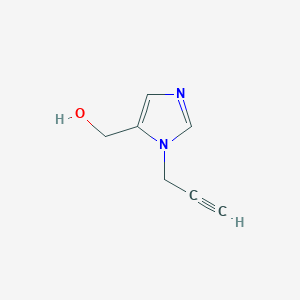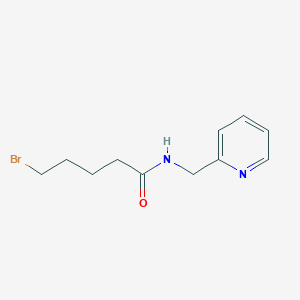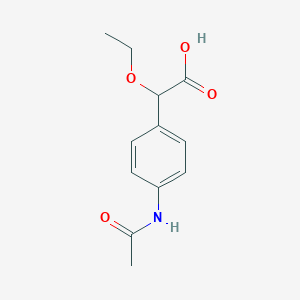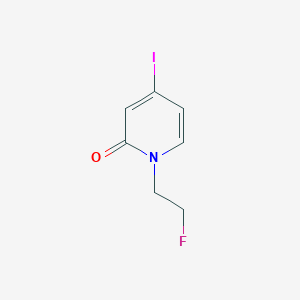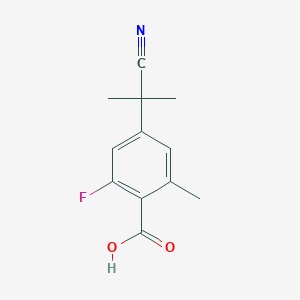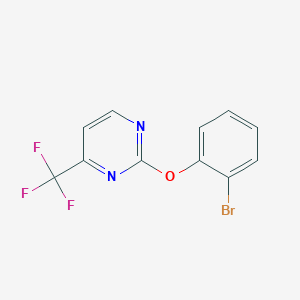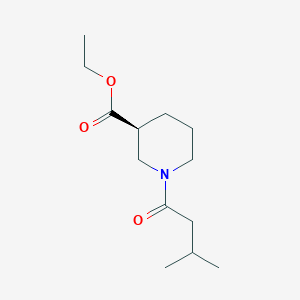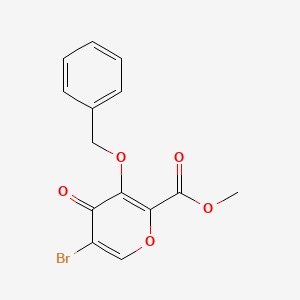
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a pyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyran derivative followed by esterification and benzyloxy substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反应分析
Types of Reactions: Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
科学研究应用
Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
相似化合物的比较
- Methyl 3-(benzyloxy)-5-chloro-4-oxo-4H-pyran-2-carboxylate
- Methyl 3-(benzyloxy)-5-iodo-4-oxo-4H-pyran-2-carboxylate
- Methyl 3-(benzyloxy)-5-fluoro-4-oxo-4H-pyran-2-carboxylate
Comparison: Compared to its analogs, Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and biological activity. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can lead to different interaction profiles and reactivity patterns .
属性
分子式 |
C14H11BrO5 |
|---|---|
分子量 |
339.14 g/mol |
IUPAC 名称 |
methyl 5-bromo-4-oxo-3-phenylmethoxypyran-2-carboxylate |
InChI |
InChI=1S/C14H11BrO5/c1-18-14(17)13-12(11(16)10(15)8-20-13)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI 键 |
HBPLRJYUIBJADL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=O)C(=CO1)Br)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


